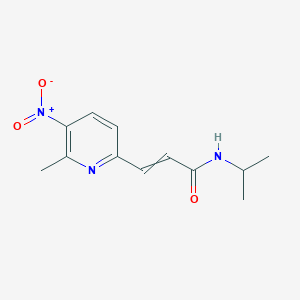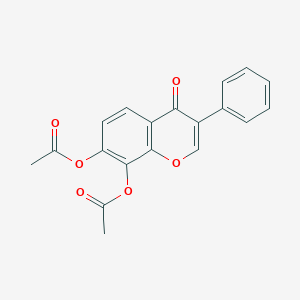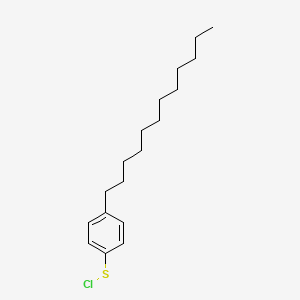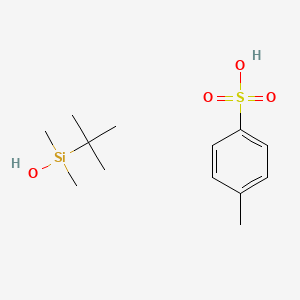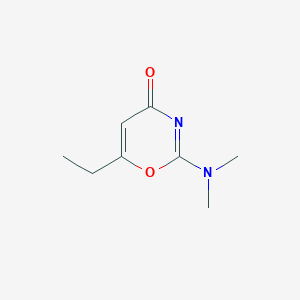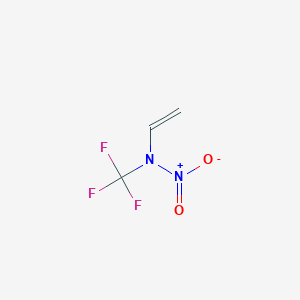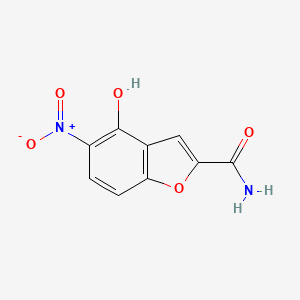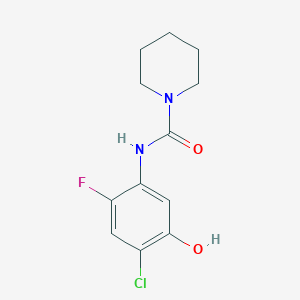![molecular formula C27H19BrN2O2 B14395467 6-Bromo-3-[4-(4-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one CAS No. 88538-83-4](/img/structure/B14395467.png)
6-Bromo-3-[4-(4-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-phenyl-3-(4-(p-tolyloxy)phenyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-phenyl-3-(4-(p-tolyloxy)phenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of a bromine atom to the phenyl ring.
Formation of Quinazolinone Core: Cyclization reactions to form the quinazolinone core.
Substitution Reactions: Introduction of the phenyl and p-tolyloxy groups through substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, controlled reaction conditions, and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering its biological activity.
Reduction: Reduction reactions could modify the quinazolinone core or the substituent groups.
Substitution: Various substitution reactions can introduce different functional groups, potentially enhancing or modifying its properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with altered electronic properties.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-phenyl-3-(4-(p-tolyloxy)phenyl)quinazolin-4(3H)-one may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylquinazolin-4(3H)-one: A simpler analogue with potential biological activity.
6-Bromo-2-phenylquinazolin-4(3H)-one: Lacks the p-tolyloxy group but shares the bromine and phenyl substituents.
3-(4-(p-Tolyloxy)phenyl)quinazolin-4(3H)-one: Lacks the bromine substituent but includes the p-tolyloxy and phenyl groups.
Uniqueness
6-Bromo-2-phenyl-3-(4-(p-tolyloxy)phenyl)quinazolin-4(3H)-one is unique due to the combination of its substituents, which may confer distinct biological or chemical properties compared to its analogues.
Eigenschaften
CAS-Nummer |
88538-83-4 |
|---|---|
Molekularformel |
C27H19BrN2O2 |
Molekulargewicht |
483.4 g/mol |
IUPAC-Name |
6-bromo-3-[4-(4-methylphenoxy)phenyl]-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C27H19BrN2O2/c1-18-7-12-22(13-8-18)32-23-14-10-21(11-15-23)30-26(19-5-3-2-4-6-19)29-25-16-9-20(28)17-24(25)27(30)31/h2-17H,1H3 |
InChI-Schlüssel |
JMZWWBHBEJTPDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=NC4=C(C3=O)C=C(C=C4)Br)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


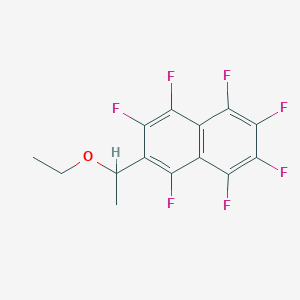
![1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine](/img/structure/B14395398.png)

![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine](/img/structure/B14395415.png)

